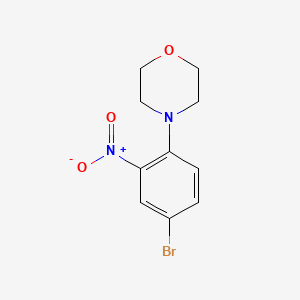

5-Bromo-2-morpholinonitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-morpholinonitrobenzene is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 5-bromo-2-morpholinonitrobenzene exhibit promising anticancer properties. For instance, derivatives of nitrobenzene compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species levels . This mechanism highlights the potential of this compound as a scaffold for developing new anticancer agents.

Protein Kinase Inhibition

The compound has been investigated for its ability to inhibit specific protein kinases, which are critical in cancer cell proliferation. For example, certain analogs demonstrated potent activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E mutations, which are common in various cancers . These findings suggest that this compound could serve as a lead compound for designing targeted therapies.

Synthesis of Biologically Active Compounds

This compound is often utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various substitutions that can enhance biological activity.

Synthesis Pathways

The synthesis typically involves:

- Nitration of Bromobenzene : Starting with bromobenzene, nitration can introduce the nitro group at the desired position.

- Morpholine Substitution : The introduction of morpholine can be achieved through nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.

Case Study 1: Antitumor Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound induced G2/M phase arrest and inhibited tubulin polymerization, leading to cell death . This highlights its potential as an effective agent against drug-resistant tumors.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of nitro-substituted benzene derivatives. Compounds similar to this compound showed activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Comparative Data Table

| Compound | Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.57 | Induces apoptosis via ROS accumulation |

| Analog A | Protein Kinase Inhibition | 32 | Inhibits EGFR signaling pathway |

| Analog B | Antimicrobial | 10 | Disrupts bacterial cell wall synthesis |

特性

分子式 |

C10H11BrN2O3 |

|---|---|

分子量 |

287.11 g/mol |

IUPAC名 |

4-(4-bromo-2-nitrophenyl)morpholine |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 |

InChIキー |

SLINWEITYAGYMQ-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。